molecular formula C10H8ClNO B6286158 5-Chloro-1-methyl-1H-indole-3-carbaldehyde CAS No. 412284-65-2

5-Chloro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B6286158
CAS No.: 412284-65-2
M. Wt: 193.63 g/mol
InChI Key: ZCUBDPMTAFOQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is characterized by the presence of a chloro group at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.

Biochemical Analysis

Biochemical Properties

5-Chloro-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade under others, leading to changes in its biological activity . Long-term effects observed in in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound can be metabolized to form other biologically active derivatives, which can further influence cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other similar methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-Chloro-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the chloro, methyl, and aldehyde groups on the indole ring. This unique combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUBDPMTAFOQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

While stirring DMF (70 ml) at 0° C., phosphoryl chloride (4.97 ml, 53.3 mmol) was added dropwise in portions. After completion of the dropwise addition, the reaction mixture was stirred further for 10 minutes at the same temperature. A solution of 5-chloro-1-methylindole (5.89 g, 35.6 mmol) in DMF (10 ml) was added. The resulting mixture was stirred for cyclohexanecarboxylic time at 60° C. for 6 hours. The reaction mixture was cooled to room temperature, and added to a saturated aqueous solution of sodium bicarbonate in portions, followed by extraction with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent under reduced pressure. The residue was purified by chromatography on a silica gel column, whereby from ethyl acetate eluate fractions, 5-chloro-1-methylindole-3-carbaldehyde (5.51 g, 80%) was obtained as a colorless solid.
Quantity
4.97 mL
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 6
5-Chloro-1-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.